![molecular formula C19H24N2 B030200 (3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine CAS No. 79278-34-5](/img/structure/B30200.png)
(3R,4S)-rel-3-Methyl-N-phenyl-1-benzyl-4-piperidinamine
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Overview
Description
(3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine is a chiral piperidine derivative with significant interest in medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine: This stereoisomer has different biological and chemical properties due to its distinct stereochemistry.
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: Another chiral piperidine derivative with similar structural features but different functional groups.
Uniqueness
(3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-methyl-N-phenylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-16-14-21(15-17-8-4-2-5-9-17)13-12-19(16)20-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3/t16-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSYCUHHJHUZQX-QFBILLFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563514 |
Source
|
Record name | (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79278-34-5 |
Source
|
Record name | (3S,4R)-1-Benzyl-3-methyl-N-phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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